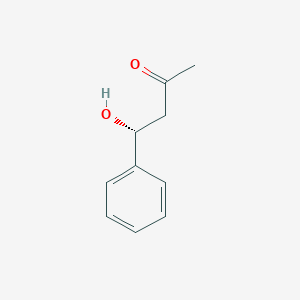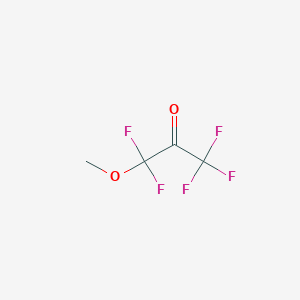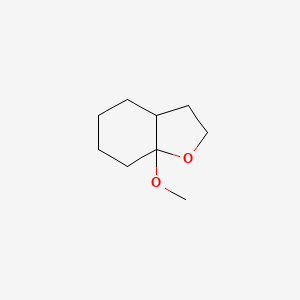![molecular formula C14H9ClN2O3 B14396339 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole CAS No. 88489-88-7](/img/structure/B14396339.png)
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a chloromethyl group at the 4-position of the phenyl ring and a nitro group at the 6-position of the benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole typically involves the following steps:
Nitration of 2-aminophenol: The starting material, 2-aminophenol, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Formation of benzoxazole ring: The nitrated product is then reacted with a suitable aldehyde or ketone under acidic conditions to form the benzoxazole ring.
Chloromethylation: The final step involves the chloromethylation of the phenyl ring at the 4-position using formaldehyde and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzoxazoles with various functional groups.
Reduction: Amino derivatives of benzoxazole.
Oxidation: Oxidized products at the benzylic position or further functionalized benzoxazoles.
Wissenschaftliche Forschungsanwendungen
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, potentially disrupting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[4-(Bromomethyl)phenyl]-6-nitro-1,3-benzoxazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.
2-[4-(Methyl)phenyl]-6-nitro-1,3-benzoxazole: Lacks the halogen substituent, affecting its reactivity and applications.
2-[4-(Chloromethyl)phenyl]-5-nitro-1,3-benzoxazole: Nitro group positioned differently, influencing its chemical behavior.
Uniqueness
2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole is unique due to the specific positioning of the chloromethyl and nitro groups, which confer distinct reactivity and potential applications. The presence of both electron-withdrawing and electron-donating groups in the molecule allows for diverse chemical transformations and interactions with biological targets.
Eigenschaften
CAS-Nummer |
88489-88-7 |
|---|---|
Molekularformel |
C14H9ClN2O3 |
Molekulargewicht |
288.68 g/mol |
IUPAC-Name |
2-[4-(chloromethyl)phenyl]-6-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-8-9-1-3-10(4-2-9)14-16-12-6-5-11(17(18)19)7-13(12)20-14/h1-7H,8H2 |
InChI-Schlüssel |
SCTQMSNQYOPPFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


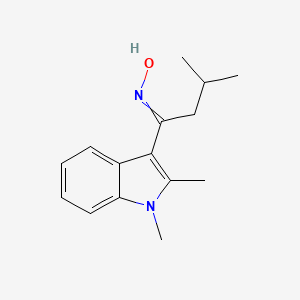
![2-[(E)-(2,2,2-Trifluoroethyl)diazenyl]propane-2-peroxol](/img/structure/B14396263.png)
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
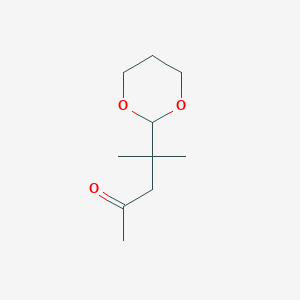
phosphane](/img/structure/B14396281.png)
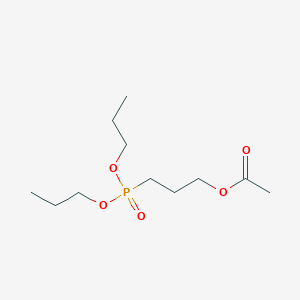
![3-[2-(2-Ethoxyethoxy)ethoxy]-1-iodoprop-1-yne](/img/structure/B14396300.png)
![2-Ethoxy-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14396307.png)
![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)

